![molecular formula C10H8N4O B603266 7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one CAS No. 1255782-47-8](/img/structure/B603266.png)
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
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Description
“7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one” is a chemical compound with the molecular formula C10H8N4O . It is a part of the pyrazoloquinoline family .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves the cyclization of pyrazolone rings . A series of 2-aryl-2H-pyrazolo [4,3-c]quinolin-3-one (PQ) structures were synthesized in good to excellent yields using conventional or microwave heating .Molecular Structure Analysis
The molecular structure of “7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one” consists of a pyrazoloquinoline core with an amino group at the 7th position .Scientific Research Applications
Enantioselective Synthesis
The compound can be used in the enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines . This process involves a chiral phosphine-mediated alkylation/annulation sequence .
Cancer-Targeted Chemo/Radioisotope Therapy
Derivatives of the compound bearing a pyrazole moiety have been synthesized for cancer-targeted chemo/radioisotope therapy . These derivatives have shown high anti-cancer activity against HepG2 and HCT-116 cancer cell lines .
Green Synthesis Methods
The compound can be synthesized via green synthesis methods, such as microwave-assisted and grinding techniques . This approach is environmentally friendly and can lead to the production of new derivatives of the compound .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds bearing a pyrazole moiety . These compounds have potential applications in various industries, including the petrochemical industry, catalytic and polymer manufacturing .
Pharmacokinetic Studies
The compound can be used in pharmacokinetic studies. For example, the biodistribution of a derivative of the compound was studied using the radioiodination technique in tumor-bearing Albino mice . The results showed good uptake at the tumor site .
Development of Biologically Active Compounds
The compound can be used in the development of biologically active compounds. Derivatives of the compound have shown a wide range of biological and pharmacological activities, such as anti-inflammatory, analgesic, anthelmintic, anticancer, herbicidal, antiviral, antimitotic, antioxidant, insecticidal, and antimicrobial activities .
properties
IUPAC Name |
7-amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-14-10(7)15/h1-4H,11H2,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRDWMMMFPHWBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1N)C(=O)NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-1,2-dihydropyrazolo[4,3-c]quinolin-3-one |
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